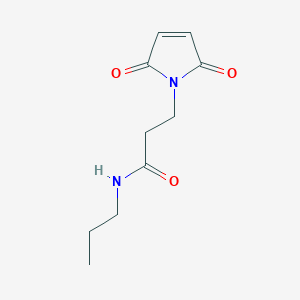![molecular formula C10H14N2O3 B6142110 6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid CAS No. 886851-39-4](/img/structure/B6142110.png)
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid is not yet fully understood. It is known that it can act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to interact with other proteins, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain proteins, and the modulation of certain signaling pathways. It has also been shown to have an effect on the immune system, as well as on the behavior of certain cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and is therefore a cost-effective reagent for many laboratory experiments. Additionally, it is relatively stable, which makes it suitable for long-term storage. On the other hand, this compound is not soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid. This compound could be used to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, it could be used to develop new drugs or to improve existing ones. Finally, it could be used to explore its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Synthesemethoden
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid can be synthesized from pyridine-3-carboxylic acid, dimethylamine, and ethylene oxide. This synthesis is carried out in two steps. In the first step, pyridine-3-carboxylic acid is reacted with dimethylamine to form pyridine-3-carboxyldimethylamine. In the second step, this intermediate is reacted with ethylene oxide to form this compound. This synthesis has been well-studied and is considered to be a reliable method of producing this compound.
Wissenschaftliche Forschungsanwendungen
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It is commonly used as a reagent for the synthesis of other molecules, such as the synthesis of aminopyridines and pyridinium salts. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(2)5-6-15-9-4-3-8(7-11-9)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNGTBFOSKEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)


![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)